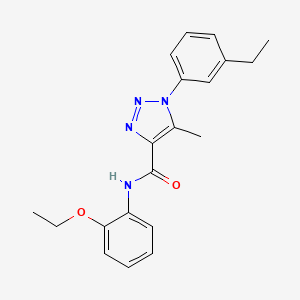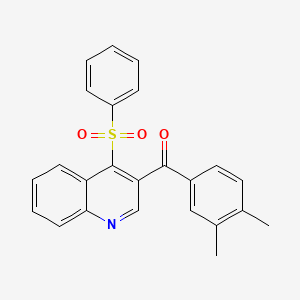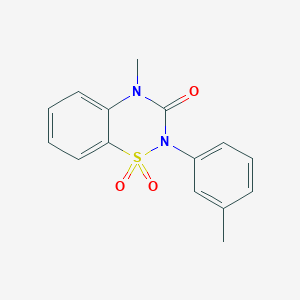
N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as NEPETC, is a heterocyclic compound that has been studied for its potential applications in the field of scientific research. NEPETC has been found to have interesting properties, including its ability to interact with proteins and its potential to be used in drug delivery systems.
科学的研究の応用
N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in the field of scientific research. It has been found to have interesting properties, such as its ability to interact with proteins. This property makes it a potential drug delivery system. This compound has also been studied for its potential use in cancer therapy, as it has been found to have anti-cancer properties. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it is believed that this compound interacts with proteins and other biomolecules in a variety of ways. It is believed that this compound binds to proteins, which can alter their structure and function. Additionally, this compound is thought to bind to and modulate the activity of enzymes, which can affect the metabolism of other molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for a variety of diseases. Additionally, this compound has been found to have anti-cancer properties, making it a potential therapeutic agent for cancer. This compound has also been found to have an effect on the immune system, by modulating the activity of immune cells and cytokines.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize, making it a convenient compound for use in laboratory experiments. Additionally, this compound is stable and has a relatively low toxicity, making it safe for use in laboratory experiments. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is not very stable in the presence of light, which can limit its use in certain experiments.
将来の方向性
N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has many potential future directions for research. One potential direction is to further investigate its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Additionally, further research could be done to investigate the mechanism of action of this compound, as well as its potential interactions with other biomolecules. Additionally, further research could be done to investigate the potential applications of this compound in drug delivery systems. Finally, further research could be done to investigate the potential toxicological effects of this compound, as well as its potential interactions with other drugs.
合成法
N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be synthesized by a variety of methods, including the condensation of 2-ethoxyphenylacetic acid with 3-ethylphenyl isocyanide in the presence of a base, such as pyridine. This reaction yields a mixture of this compound and its isomer, 2-ethoxy-3-ethylphenyl-1H-1,2,3-triazole-4-carboxamide. The two isomers can be separated by column chromatography. Other methods of synthesis include the reaction of 2-ethoxyphenylacetic acid with 3-ethylphenyl isothiocyanate in the presence of a base, such as pyridine, and the reaction of 2-ethoxyphenylacetic acid with 3-ethylphenyl isocyanate in the presence of a base, such as triethylamine.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-15-9-8-10-16(13-15)24-14(3)19(22-23-24)20(25)21-17-11-6-7-12-18(17)26-5-2/h6-13H,4-5H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLUAEQUHCXTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B6507285.png)
![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxybenzoate](/img/structure/B6507290.png)
![[methyl(3-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507293.png)
![[(3,4-dimethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6507303.png)
![{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate](/img/structure/B6507310.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6507316.png)
![N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507320.png)
![N-(2,4-dimethylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6507323.png)
![2-(3,4-dimethylphenyl)-N-(2-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B6507348.png)


![5-[(furan-2-yl)methyl]-3-[(4-methoxyphenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6507372.png)

![N-(3,4-dimethylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6507377.png)